7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one
Overview
Description
7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one is an organic compound that belongs to the class of benzazepines. It is characterized by the presence of a fluorine atom at the 7th position and a ketone group at the 2nd position of the benzazepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic method involves the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters. This reaction typically requires a hydrogenation catalyst and is conducted under controlled temperature and pressure conditions . Another method involves the acylation of 4-fluoroaniline with succinic anhydride, followed by an intramolecular Friedel-Crafts reaction to form the benzazepine ring .
Industrial Production Methods
Industrial production methods for 7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one often involve large-scale hydrogenation processes using specialized reactors. These methods are designed to maximize yield and purity while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces alcohols .
Scientific Research Applications
7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as neurological disorders and cardiovascular diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of 7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a potent inhibitor or activator of its targets. The pathways involved often include modulation of signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-1,3,4,5-tetrahydro-1-benzazepin-2-one
- 7-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one
- 7-methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one
Uniqueness
7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and reaching its targets .
Properties
IUPAC Name |
7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-8-4-5-9-7(6-8)2-1-3-10(13)12-9/h4-6H,1-3H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NECSVEVWLMPRCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)NC(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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